2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
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Overview
Description
2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a benzo[c]chromene core with a morpholinylmethyl phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzo[c]chromene Core: This step often involves a Diels-Alder cycloaddition reaction between a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound, followed by oxidative aromatization to form the chromene core.
Attachment of the Morpholinylmethyl Phenylacetamide Moiety: This step involves the reaction of the chromene core with a suitable amine derivative, such as 4-(4-morpholinylmethyl)phenylamine, under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its structural properties could be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
Industrial Applications: Its reactivity and stability make it suitable for use in various industrial processes, such as the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition, receptor modulation, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
- Isopropyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate
- Butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
Uniqueness
What sets 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide apart from similar compounds is its combination of the benzo[c]chromene core with the morpholinylmethyl phenylacetamide moiety. This unique structure imparts specific reactivity and binding properties, making it particularly useful in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C27H30N2O5 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C27H30N2O5/c1-18-14-23(26-21-4-2-3-5-22(21)27(31)34-24(26)15-18)33-17-25(30)28-20-8-6-19(7-9-20)16-29-10-12-32-13-11-29/h6-9,14-15H,2-5,10-13,16-17H2,1H3,(H,28,30) |
InChI Key |
DPOYHZGMHIGVGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)NC4=CC=C(C=C4)CN5CCOCC5 |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)NC4=CC=C(C=C4)CN5CCOCC5 |
Origin of Product |
United States |
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